Vanicoside E

Description

Properties

Molecular Formula |

C53H52O22 |

|---|---|

Molecular Weight |

1041.0 g/mol |

IUPAC Name |

[(2R,3R,4S,5S)-5-[(2R,3R,4S,5S,6R)-3,5-diacetyloxy-4-hydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxy-3-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-5-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C53H52O22/c1-30(54)70-49-42(28-68-44(61)24-14-35-10-21-39(59)40(26-35)66-3)72-52(50(48(49)65)71-31(2)55)75-53(29-69-45(62)23-12-33-6-17-37(57)18-7-33)51(73-46(63)25-13-34-8-19-38(58)20-9-34)47(64)41(74-53)27-67-43(60)22-11-32-4-15-36(56)16-5-32/h4-26,41-42,47-52,56-59,64-65H,27-29H2,1-3H3/b22-11+,23-12+,24-14+,25-13+/t41-,42-,47-,48+,49-,50-,51+,52-,53+/m1/s1 |

InChI Key |

BVUHZOUVUWDZGR-VAHUYREMSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)OC(=O)C)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC=C(C=C3)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)COC(=O)/C=C/C5=CC=C(C=C5)O)COC(=O)/C=C/C6=CC(=C(C=C6)O)OC |

Canonical SMILES |

CC(=O)OC1C(OC(C(C1O)OC(=O)C)OC2(C(C(C(O2)COC(=O)C=CC3=CC=C(C=C3)O)O)OC(=O)C=CC4=CC=C(C=C4)O)COC(=O)C=CC5=CC=C(C=C5)O)COC(=O)C=CC6=CC(=C(C=C6)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Vanicoside E: A Technical Overview of its Chemical Structure and Characteristics

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current scientific understanding of Vanicoside E, a phenylpropanoid sucrose ester. While information on this compound is limited in publicly accessible domains, this document consolidates the available data regarding its chemical identity, natural sources, and structural class. This guide also presents contextual information from closely related, well-characterized vanicosides to offer a comparative framework.

Introduction to Vanicosides

Vanicosides are a class of natural products characterized by a sucrose core esterified with one or more phenylpropanoid moieties, such as p-coumaric acid, ferulic acid, and caffeic acid. These compounds are predominantly found in plants of the Polygonaceae family and have garnered scientific interest for their potential biological activities.

This compound: Identification and Physicochemical Properties

This compound was first reported as a known compound isolated from the whole plant of Polygonum hydropiper L. (Polygonaceae) in a 2008 study published in the Archives of Pharmacal Research.[1] While the detailed structural elucidation was mentioned, the full spectroscopic and experimental data are not widely available.

A commercial supplier provides the following physicochemical data for this compound:

| Property | Value |

| Molecular Formula | C₅₃H₅₂O₂₂ |

| Molecular Weight | 1040.97 g/mol |

Due to the limited availability of public data, a detailed table of spectroscopic information (¹H-NMR, ¹³C-NMR, MS) for this compound cannot be provided at this time. For illustrative purposes, a representative table of ¹H-NMR data for the related compound, Vanicoside A, is included below.

Table 1: ¹H-NMR Spectroscopic Data for Vanicoside A (Illustrative) (Note: This data is for Vanicoside A and is intended to provide an example of the expected data for this compound)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Sucrose Moiety | |||

| H-1' | 5.45 | d | 3.5 |

| H-3 | 5.65 | t | 9.5 |

| ... | ... | ... | ... |

| Phenylpropanoid Moieties | |||

| H-7''' | 7.62 | d | 16.0 |

| H-8''' | 6.35 | d | 16.0 |

| ... | ... | ... | ... |

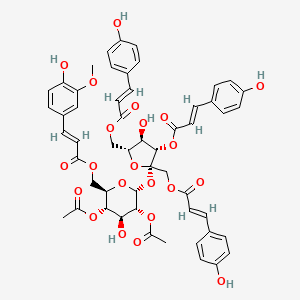

Chemical Structure of this compound

Caption: General chemical motif of a vanicoside, consisting of a central sucrose core linked to multiple phenylpropanoid esters (R₁, R₂, R₃, R₄).

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are contained within the primary literature and are not publicly available. The following section outlines a generalized workflow for the isolation and structure elucidation of vanicoside-type compounds from plant material, based on common phytochemical techniques.

General Isolation and Purification Workflow

The isolation of vanicosides typically involves solvent extraction of the plant material, followed by chromatographic separation.

Caption: A generalized workflow for the isolation and purification of this compound from its natural source.

Structure Elucidation Methodology

The chemical structure of an isolated natural product like this compound is determined through a combination of spectroscopic techniques.

References

Vanicoside E: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanicoside E, a phenylpropanoid ester of sucrose, has been identified as a constituent of several plant species within the Polygonaceae family. This technical guide provides a detailed overview of the discovery, natural sources, and physicochemical properties of this compound. It includes a comprehensive description of the experimental protocols for its isolation and structural elucidation, supported by spectroscopic data. Furthermore, this document summarizes the current knowledge on the biological activities of this compound, with a focus on its antioxidant and potential antitumor properties. All quantitative data are presented in structured tables for clarity and comparative analysis. Diagrams illustrating key experimental workflows are provided to facilitate understanding.

Discovery and Natural Sources

This compound was first isolated from the methanolic extract of the whole plant of Polygonum hydropiper L. (Polygonaceae).[1] This plant, commonly known as water pepper, has a history of use in traditional medicine. Subsequent phytochemical investigations have also identified this compound in other related species, including Polygonum pubescens. The discovery was the result of bioassay-guided fractionation aimed at identifying compounds with potential biological activities.

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part | Reference |

| Polygonum hydropiper L. | Polygonaceae | Whole plant | [1] |

| Polygonum pubescens | Polygonaceae | Not specified |

Physicochemical Properties and Structure Elucidation

The structure of this compound was determined through extensive spectroscopic analysis, including 1D-NMR (¹H and ¹³C), 2D-NMR (COSY, HSQC, HMBC) experiments, and Electrospray Ionization Mass Spectrometry (ESI-MS).[1]

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Data |

| Molecular Formula | C₅₁H₅₀O₂₂ |

| Molecular Weight | 1010.9 g/mol |

| ¹H-NMR (CD₃OD, 500 MHz) | Data not available in the provided search results. |

| ¹³C-NMR (CD₃OD, 125 MHz) | Data not available in the provided search results. |

| ESI-MS | Data not available in the provided search results. |

Note: Specific NMR and MS data were not available in the abstracts of the searched articles. Access to the full-text publications is required for this detailed information.

Experimental Protocols

Isolation of this compound from Polygonum hydropiper

The isolation of this compound, along with other phenylpropanoid esters, was achieved through a multi-step chromatographic process.[1]

Workflow for the Isolation of this compound

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: The dried and powdered whole plant of Polygonum hydropiper is extracted with methanol at room temperature.

-

Concentration and Fractionation: The methanolic extract is concentrated under reduced pressure. The residue is then suspended in water and partitioned with ethyl acetate.

-

Chromatographic Separation: The ethyl acetate soluble fraction is subjected to column chromatography on a silica gel column, eluting with a chloroform-methanol gradient.

-

Purification: Fractions containing this compound are further purified by repeated column chromatography on silica gel and octadecylsilyl (ODS) silica gel, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.[1]

Antioxidant Activity Assay (DPPH Radical Scavenging)

The antioxidant activity of this compound was evaluated using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay.[1]

Workflow for DPPH Radical Scavenging Assay

References

Vanicoside E: A Technical Guide to Isolation, Purification, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanicoside E, a phenylpropanoid sucrose ester, has garnered attention within the scientific community for its potential as an antioxidant and antitumor agent. This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of this compound from plant sources, primarily within the Polygonum genus. Detailed experimental protocols, data presentation, and insights into its potential biological mechanisms are outlined to facilitate further research and drug development endeavors.

Introduction

This compound is a naturally occurring phenolic compound characterized by a sucrose core esterified with hydroxycinnamic acids. Its structural complexity and promising bioactive profile make it a molecule of interest for pharmaceutical and nutraceutical applications. This document serves as a technical resource, consolidating available information and providing a practical framework for the isolation, purification, and characterization of this compound.

Chemical Properties of this compound:

| Property | Value |

| CAS Number | 208707-91-9 |

| Molecular Formula | C₅₃H₅₂O₂₂ |

| Molecular Weight | 1040.97 g/mol |

Plant Sources and Extraction

This compound has been successfully isolated from plants belonging to the Polygonaceae family, notably from Polygonum hydropiper and Polygonum pubescens.[1] The initial step in obtaining this compound is the efficient extraction from the plant material.

Experimental Protocol: Extraction

This protocol is a generalized procedure based on methods used for related phenylpropanoid sucrose esters.[1]

Materials:

-

Dried and powdered plant material (e.g., whole plant of Polygonum hydropiper)

-

Methanol or Ethanol (95%)

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Macerate the dried, powdered plant material in 95% methanol or ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature.

-

Filter the extract through a fine-mesh cloth or filter paper.

-

Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Table 1: Representative Extraction Yields of Phenolic Compounds from Plant Material using Different Solvents. Note: This data is illustrative and based on general findings for phenolic compounds, as specific yield data for this compound is not readily available.

| Solvent | Extraction Method | Typical Yield (%) | Reference |

| Methanol | Maceration | 7.1 - 13.3 | [2][3] |

| Ethanol | Maceration | 3.2 - 9.5 | [2][4] |

| Water | Refluxing | 9.5 - 11.9 | [4] |

Purification of this compound

The purification of this compound from the crude extract is a multi-step process involving solvent partitioning and chromatographic techniques to isolate the compound to a high degree of purity.

Experimental Protocol: Solvent Partitioning and Column Chromatography

Materials:

-

Crude plant extract

-

Distilled water

-

Ethyl acetate

-

n-Butanol

-

Silica gel (for column chromatography)

-

Sephadex LH-20 (for size-exclusion chromatography)

-

Glass column for chromatography

-

Fraction collector

Procedure:

-

Suspend the crude extract in distilled water.

-

Perform liquid-liquid partitioning by sequentially extracting the aqueous suspension with equal volumes of ethyl acetate and then n-butanol.

-

Concentrate the n-butanol fraction, which will contain the majority of the glycosidic compounds including this compound, using a rotary evaporator.

-

Subject the concentrated n-butanol fraction to silica gel column chromatography.

-

Elute the column with a gradient solvent system, typically starting with chloroform and gradually increasing the polarity with methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

-

Pool the this compound-rich fractions and further purify using Sephadex LH-20 column chromatography with a methanol-water mobile phase to remove smaller impurities.

Experimental Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining highly pure this compound, a final purification step using preparative HPLC is recommended.[5][6][7][8]

Instrumentation and Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase: A gradient of methanol and water (often with a small percentage of formic acid or trifluoroacetic acid to improve peak shape).

-

Detection: UV detector, typically at wavelengths of 280 nm and 320 nm.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 10-20 mL/min.

-

Injection Volume: Dependent on the concentration of the sample and the column capacity.

Procedure:

-

Dissolve the partially purified this compound fraction in the initial mobile phase solvent.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Inject the sample onto the preparative HPLC system.

-

Collect the peak corresponding to this compound based on its retention time, which should be determined from analytical HPLC beforehand.

-

Lyophilize the collected fraction to obtain pure this compound.

Table 2: Illustrative Preparative HPLC Parameters for Purification of Phenolic Compounds. Note: These are example parameters and should be optimized for the specific separation of this compound.

| Parameter | Condition |

| Column | C18, 250 x 20 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol |

| Gradient | 30-70% B over 40 min |

| Flow Rate | 15 mL/min |

| Detection | 320 nm |

Structural Characterization

The identity and purity of the isolated this compound should be confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the characteristic absorption maxima of the chromophores.

Biological Activity and Signaling Pathways

While research specifically on this compound is emerging, the biological activities of its close analogs, Vanicoside A and B, provide strong indications of its potential mechanisms of action, particularly in the context of its antitumor properties.

Potential Signaling Pathways

Studies on Vanicoside A and B suggest that these compounds may exert their anticancer effects through the modulation of key signaling pathways.[9] It is hypothesized that this compound may share similar mechanisms.

-

Protein Kinase C (PKC) Inhibition: Vanicosides A and B have been shown to inhibit PKC activity, a family of kinases involved in cell proliferation, differentiation, and apoptosis.[9]

-

RAF-MEK-ERK Pathway Interference: Molecular docking studies suggest that vanicosides may bind to and inhibit key kinases in the RAF-MEK-ERK signaling cascade, a critical pathway in many cancers.[9]

Caption: Putative signaling pathways modulated by this compound.

Experimental Workflow Summary

The overall process for the isolation and purification of this compound can be summarized in the following workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of solvent extraction on the phytoconstituents and in vitro antioxidant activity properties of leaf extracts of the two selected medicinal plants from Malawi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phytopharmajournal.com [phytopharmajournal.com]

- 4. Effect of extraction methods on yield, phytochemical constituents and antioxidant activity of <i>Withania somnifera</i> - Arabian Journal of Chemistry [arabjchem.org]

- 5. Preparative Isolation and Purification of Flavone C-Glycosides from the Leaves of Ficus microcarpa L. f by Medium-Pressure Liquid Chromatography, High-Speed Countercurrent Chromatography, and Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmtech.com [pharmtech.com]

- 7. warwick.ac.uk [warwick.ac.uk]

- 8. gilson.com [gilson.com]

- 9. mdpi.com [mdpi.com]

Vanicoside E: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Vanicoside E, a phenylpropanoid glycoside, for researchers, scientists, and professionals in drug development. This document outlines its chemical identity, and while specific experimental data for this compound is limited in publicly available literature, this guide includes representative experimental protocols and potential signaling pathways based on the activities of closely related Vanicoside compounds.

Chemical Identity

| Identifier | Value | Source |

| CAS Number | 208707-91-9 | [1] |

| Molecular Formula | C53H52O22 | [1] |

| Molecular Weight | 1040.97 g/mol | [1] |

Potential Therapeutic Activities

While specific studies on this compound are not extensively available, related compounds such as Vanicoside A and B have demonstrated notable biological activities, suggesting potential areas of investigation for this compound. These activities include antioxidant and antitumor effects.

Antioxidant Activity

This compound is described as an antioxidant agent[1]. The antioxidant properties of phenylpropanoid glycosides are a key area of research. Standard assays to quantify antioxidant activity include DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (ferric reducing antioxidant power) assays.

Antitumor Activity

Closely related compounds, Vanicoside A and B, have shown cytotoxic effects against various cancer cell lines, including melanoma and triple-negative breast cancer[2][3]. The proposed mechanisms involve the induction of apoptosis and the targeting of key signaling molecules in cancer progression[2][3].

Illustrative Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound, the following sections describe general methodologies used for assessing the antioxidant and antitumor activities of related natural products.

Tyrosinase Inhibition Assay (Antioxidant-Related)

This assay is used to assess the inhibitory effect of a compound on the tyrosinase enzyme, which is involved in melanin synthesis and is a marker for certain types of oxidative processes.

Principle: The assay measures the ability of a test compound to inhibit the enzymatic conversion of L-tyrosine or L-DOPA to dopachrome, a colored product. The reduction in color formation is proportional to the inhibitory activity of the compound.

General Protocol:

-

Preparation of Reagents:

-

Mushroom tyrosinase solution (e.g., 1000 units/mL in phosphate buffer, pH 6.5).

-

Substrate solution (e.g., 1 mM L-tyrosine or L-DOPA in phosphate buffer).

-

Test compound solutions at various concentrations.

-

Positive control (e.g., Kojic acid).

-

-

Assay Procedure (96-well plate format):

-

Add 20 µL of the test compound solution to each well.

-

Add 20 µL of the mushroom tyrosinase solution and incubate at 37°C for a specified time (e.g., 30 minutes)[4].

-

Initiate the reaction by adding 170 µL of the substrate solution[4].

-

Measure the absorbance at a specific wavelength (e.g., 492 nm) at regular intervals using a microplate reader[4].

-

-

Data Analysis:

-

Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[4].

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

-

Cell Viability Assay (Antitumor)

This assay determines the effect of a compound on the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.

General Protocol:

-

Cell Culture:

-

Plate cancer cells (e.g., melanoma cell lines A375 and C32) in 96-well plates at a specific density and allow them to adhere overnight[2].

-

-

Treatment:

-

Treat the cells with various concentrations of the test compound (e.g., Vanicoside A or B from 2.5 to 50 µM) for a specified duration (e.g., 72 hours)[2].

-

Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

-

MTT Assay:

-

After the treatment period, add MTT solution to each well and incubate for a few hours.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value, representing the concentration of the compound that reduces cell viability by 50%.

-

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are yet to be elucidated, studies on Vanicoside A and B suggest potential targets in cancer cells.

RAF-MEK-ERK Signaling Pathway: Molecular docking studies of Vanicoside A and B have suggested potential binding to the active sites of BRAFV600E and MEK-1 kinases[2]. Inhibition of these kinases could interfere with the RAF-MEK-ERK signaling cascade, which is a critical pathway in melanoma progression[2].

Caption: Potential inhibition of the RAF-MEK-ERK pathway by Vanicosides.

CDK8-Mediated Signaling Pathway: Vanicoside B has been shown to suppress signaling pathways mediated by cyclin-dependent kinase 8 (CDK8) in triple-negative breast cancer cells[1][3]. This leads to cell cycle arrest and apoptosis.

Caption: Inhibition of CDK8-mediated signaling by Vanicoside B.

Experimental Workflow

The following diagram illustrates a general workflow for the investigation of natural products like this compound.

Caption: General workflow for natural product drug discovery.

Conclusion

This compound represents a promising natural product for further investigation, particularly in the fields of antioxidant and anticancer research. While direct experimental data for this compound is currently scarce, the activities of its structural analogs, Vanicoside A and B, provide a strong rationale for its study. The experimental protocols and potential signaling pathways outlined in this guide offer a foundational framework for researchers to explore the therapeutic potential of this compound. Further studies are warranted to elucidate its specific biological activities and mechanisms of action.

References

- 1. Antitumor Activity of Vanicoside B Isolated from Persicaria dissitiflora by Targeting CDK8 in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic Effect of Vanicosides A and B from Reynoutria sachalinensis against Melanotic and Amelanotic Melanoma Cell Lines and in silico Evaluation for Inhibition of BRAFV600E and MEK1 [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Putative Biosynthetic Pathway of Vanicoside E in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract: Vanicoside E, a complex phenylpropanoid sucrose ester, exhibits a range of interesting biological activities. While its complete biosynthetic pathway has not been fully elucidated in any plant species, a putative pathway can be constructed based on well-characterized general metabolic routes. This technical guide outlines the hypothesized biosynthesis of this compound, detailing the core metabolic pathways involved: the phenylpropanoid pathway for the synthesis of hydroxycinnamic acid precursors and the subsequent acylation of a sucrose moiety. This document provides an in-depth overview of the key enzymes, their regulation, detailed experimental protocols for their characterization, and relevant quantitative data to serve as a foundational resource for researchers in natural product biosynthesis and drug development.

The Putative Biosynthetic Pathway of this compound

This compound is structurally characterized by a sucrose core esterified with multiple hydroxycinnamic acid molecules. Its biosynthesis can be conceptually divided into three main stages: the formation of the hydroxycinnamic acid precursors, the provision of the sucrose backbone, and the sequential esterification of sucrose by specific acyltransferases.

Stage 1: Biosynthesis of Hydroxycinnamic Acid Precursors via the Phenylpropanoid Pathway

The acyl moieties of this compound are derived from the general phenylpropanoid pathway, one of the major routes of secondary metabolism in plants. This pathway converts the amino acid L-phenylalanine into a variety of phenolic compounds.[1][2] The initial steps, leading to the formation of p-coumaric acid, caffeic acid, and ferulic acid, are central to the synthesis of this compound precursors.[3][4][5]

The key enzymatic reactions are:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid, marking the entry point into the phenylpropanoid pathway.[1][5][6]

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H, hydroxylates trans-cinnamic acid at the C4 position to produce p-coumaric acid.[3][5]

-

p-Coumarate 3-Hydroxylase (C3H): This enzyme introduces a hydroxyl group at the C3 position of p-coumaric acid to yield caffeic acid.[3][7]

-

Caffeic Acid O-Methyltransferase (COMT): COMT catalyzes the methylation of the 3-hydroxyl group of caffeic acid to produce ferulic acid.[3]

-

4-Coumarate:CoA Ligase (4CL): To be activated for subsequent reactions, these hydroxycinnamic acids are converted to their corresponding CoA thioesters (e.g., p-coumaroyl-CoA, caffeoyl-CoA, feruloyl-CoA) by 4CL.[3][5]

Caption: Core Phenylpropanoid Pathway for Hydroxycinnamic Acid Synthesis.

Stage 2: Provision of the Sucrose Core

Sucrose, the backbone of this compound, is the primary product of photosynthesis and is readily available in plant cells.[8] It is synthesized in the cytosol from the activated glucose monomer UDP-glucose and fructose-6-phosphate, in a two-step process catalyzed by sucrose-phosphate synthase (SPS) and sucrose-phosphate phosphatase (SPP).[8]

Stage 3: Acylation of Sucrose with Hydroxycinnamoyl-CoAs

The final and most speculative stage in this compound biosynthesis is the sequential esterification of the sucrose molecule with the activated hydroxycinnamic acids (hydroxycinnamoyl-CoAs). This is likely catalyzed by a series of specific acyltransferases, potentially belonging to the large and diverse BAHD (BEAT, AHCT, HCBT, and DAT) family of plant acyltransferases.[9][10] These enzymes are known to catalyze the transfer of acyl groups from CoA thioesters to various acceptor molecules, including sugars.[9]

The biosynthesis would proceed through a series of intermediate acylated sucrose molecules, with each step catalyzed by an acyltransferase that exhibits regioselectivity for a specific hydroxyl group on the sucrose molecule and specificity for the hydroxycinnamoyl-CoA donor.

Caption: Putative Acylation Cascade for this compound Biosynthesis.

Experimental Protocols

Phenylalanine Ammonia-Lyase (PAL) Enzyme Activity Assay

This protocol is adapted from spectrophotometric methods that measure the formation of trans-cinnamic acid from L-phenylalanine.[11][12][13][14]

Methodology:

-

Enzyme Extraction:

-

Homogenize 1 g of fresh plant tissue in 5 mL of ice-cold extraction buffer (e.g., 100 mM sodium borate buffer, pH 8.8, containing 2 mM β-mercaptoethanol and 1 mM EDTA).

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant as the crude enzyme extract. The protein concentration should be determined using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing 800 µL of 50 mM Tris-HCl buffer (pH 8.5), 100 µL of 100 mM L-phenylalanine solution, and 100 µL of the crude enzyme extract.

-

Incubate the reaction mixture at 37°C for 60 minutes.

-

Stop the reaction by adding 100 µL of 5 M HCl.

-

Measure the absorbance of the mixture at 290 nm against a blank (a reaction mixture where the enzyme extract was added after the HCl).

-

The amount of trans-cinnamic acid formed is calculated using its molar extinction coefficient (ε = 10,000 M⁻¹ cm⁻¹). One unit of PAL activity is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the assay conditions.

-

Caption: Experimental Workflow for PAL Enzyme Activity Assay.

Heterologous Expression and Purification of a Candidate Acyltransferase

This is a generalized protocol for expressing a candidate plant acyltransferase in E. coli and purifying it for in vitro characterization.[9][15][16]

Methodology:

-

Cloning:

-

Amplify the full-length coding sequence of the candidate acyltransferase gene from plant cDNA.

-

Clone the PCR product into an expression vector (e.g., pET-28a) containing a affinity tag (e.g., a polyhistidine-tag).

-

-

Expression:

-

Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow the bacterial culture at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM) and continue incubation at a lower temperature (e.g., 18°C) for 16-20 hours.

-

-

Purification:

-

Harvest the cells by centrifugation and resuspend them in lysis buffer.

-

Lyse the cells by sonication and clarify the lysate by centrifugation.

-

Apply the soluble fraction to a Ni-NTA affinity chromatography column.

-

Wash the column with a low concentration of imidazole to remove non-specifically bound proteins.

-

Elute the tagged acyltransferase with a high concentration of imidazole.

-

Assess the purity of the protein by SDS-PAGE.

-

Caption: Workflow for Heterologous Expression and Purification.

Quantification of Hydroxycinnamic Acids by HPLC

This protocol provides a general method for the analysis of hydroxycinnamic acids in plant extracts.[17][18][19][20][21]

Methodology:

-

Extraction:

-

Extract 0.5 g of dried, ground plant material with 10 mL of 80% methanol by sonication for 30 minutes.

-

Centrifuge and collect the supernatant. Repeat the extraction twice more.

-

Combine the supernatants and evaporate to dryness under vacuum.

-

Redissolve the residue in 1 mL of 50% methanol. For analysis of total hydroxycinnamic acids, a hydrolysis step (e.g., with NaOH) is required to release ester-bound acids.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% acetic acid in water) and solvent B (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode-array detector (DAD) monitoring at wavelengths characteristic for hydroxycinnamic acids (e.g., 310-330 nm).

-

Quantification: Use external standards of p-coumaric acid, caffeic acid, and ferulic acid to create calibration curves for quantification.

-

Caption: Workflow for HPLC Quantification of Hydroxycinnamic Acids.

Quantitative Data

Kinetic Parameters of Key Phenylpropanoid Pathway Enzymes

The kinetic properties of enzymes in the phenylpropanoid pathway can vary significantly between plant species and isoforms. The following table presents representative data from the literature.

| Enzyme | Plant Species | Substrate | K_m_ (µM) | V_max_ (units) | Reference |

| PAL1 | Arabidopsis thaliana | L-Phenylalanine | 30 - 60 | N/A | [6] |

| C4H | Arabidopsis thaliana | trans-Cinnamic acid | ~10 | N/A | [6] |

| 4CL1 | Arabidopsis thaliana | p-Coumaric acid | 230 | N/A | [22] |

| 4CL1 | Arabidopsis thaliana | Caffeic acid | 260 | N/A | [22] |

| 4CL1 | Arabidopsis thaliana | Ferulic acid | 200 | N/A | [22] |

Note: V_max_ values are often reported in different units (e.g., pkat/mg protein) and are highly dependent on the purity of the enzyme preparation; therefore, they are not directly comparable across studies and are omitted here.

Concentration of Hydroxycinnamic Acids in Plant Tissues

The levels of hydroxycinnamic acids are highly variable depending on the plant species, tissue, developmental stage, and environmental conditions.

| Compound | Plant Species | Tissue | Concentration (µg/g dry weight) | Reference |

| Chlorogenic Acid | Aster novi-belgii | Herb | 15069.21 | [21] |

| Sinapic Acid | Aster novi-belgii | Herb | 949.95 | [21] |

| Caffeic Acid | Solidago canadensis | Aerial Parts | 1.16 g / 100g (Total HCA) | [19][20] |

| Ferulic Acid | Solidago canadensis | Aerial Parts | 1.16 g / 100g (Total HCA) | [19][20] |

| p-Coumaric Acid | Ligustrum robustum | Leaves (extract) | 3960 - 3990 | [17] |

Conclusion and Future Perspectives

The biosynthesis of this compound in plants is proposed to be a multi-step process that integrates the well-established phenylpropanoid pathway with a series of yet-to-be-characterized acylation reactions on a sucrose molecule. The identification and functional characterization of the specific acyltransferases responsible for the sequential esterification of sucrose are the most critical missing links in understanding the complete pathway.

Future research should focus on:

-

Transcriptome and Co-expression Analysis: Identifying candidate acyltransferase genes that are co-expressed with known phenylpropanoid pathway genes in this compound-producing plants.

-

Functional Genomics: Using techniques like virus-induced gene silencing (VIGS) or CRISPR/Cas9 to knock down candidate genes and observe the effect on the this compound profile.

-

Biochemical Characterization: Heterologous expression of candidate enzymes and in vitro assays with sucrose and various hydroxycinnamoyl-CoA substrates to determine their specific activities and regioselectivities.

A thorough understanding of the this compound biosynthetic pathway will not only provide insights into the complex metabolic networks of plants but also open avenues for the biotechnological production of this and other valuable phenylpropanoid sucrose esters for pharmaceutical applications.

References

- 1. Frontiers | Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues [frontiersin.org]

- 2. frontiersin.org [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. The Phenylpropanoid Case – It Is Transport That Matters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioone.org [bioone.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | An Overview of Sucrose Synthases in Plants [frontiersin.org]

- 9. Identification of a BAHD acetyltransferase that produces protective acyl sugars in tomato trichomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. L-Phenylalanine ammonia-lyase enzyme activity (PAL) [bio-protocol.org]

- 12. mdpi.com [mdpi.com]

- 13. agrometodos.com [agrometodos.com]

- 14. PAL activity measurement [bio-protocol.org]

- 15. Purification, cloning, and properties of an acyltransferase controlling shikimate and quinate ester intermediates in phenylpropanoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Plant and algal lysophosphatidic acid acyltransferases increase docosahexaenoic acid accumulation at the sn-2 position of triacylglycerol in transgenic Arabidopsis seed oil - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. d-nb.info [d-nb.info]

- 19. phcogj.com [phcogj.com]

- 20. phcogj.com [phcogj.com]

- 21. public.pensoft.net [public.pensoft.net]

- 22. researchgate.net [researchgate.net]

In Silico Prediction of Vanicoside E Bioactivities: A Technical Guide

Introduction

Vanicosides, a class of phenylpropanoid sucrose esters found in plants of the Polygonaceae family, have garnered interest for their potential therapeutic properties. While congeners like Vanicoside A and B have been investigated for various bioactivities, Vanicoside E remains largely uncharacterized. In silico computational methods provide a rapid and cost-effective approach to predict the bioactivities of such novel compounds, offering valuable insights to guide further experimental validation.

This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivities, aimed at researchers, scientists, and drug development professionals. It details the necessary computational workflows, from ligand preparation to Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling, molecular docking studies, and signaling pathway analysis.

Computational Workflow for Bioactivity Prediction

The in silico analysis of this compound can be structured into a systematic workflow to ensure a comprehensive evaluation of its potential as a therapeutic agent. This process involves several key stages, from initial data acquisition and preparation to detailed interaction analysis and pathway mapping.

Data Presentation

Quantitative data from in silico predictions should be organized into clear and concise tables to facilitate comparison and interpretation.

Predicted ADMET Properties of this compound

This table summarizes the predicted pharmacokinetic and toxicological properties of this compound.

| Property | Predicted Value | Acceptable Range |

| Absorption | ||

| Human Intestinal Absorption (%) | High (>80%) | |

| Caco-2 Permeability (nm/s) | High (>70) | |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Low for non-CNS targets | |

| Plasma Protein Binding (%) | < 90% | |

| Metabolism | ||

| CYP450 2D6 Inhibition | Non-inhibitor | |

| CYP450 3A4 Inhibition | Non-inhibitor | |

| Excretion | ||

| Total Clearance (ml/min/kg) | Varies | |

| Toxicity | ||

| hERG Inhibition | Non-inhibitor | |

| AMES Mutagenicity | Non-mutagenic | |

| Hepatotoxicity | Low risk |

Molecular Docking Results for this compound

This table presents the predicted binding affinities of this compound against selected therapeutic targets.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | 5IKR | - | Arg120, Tyr355, Ser530 |

| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | - | Tyr59, Tyr119, Gly121 |

| B-cell lymphoma 2 (Bcl-2) | 4LVT | - | Arg102, Phe105, Ala149 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in silico predictions.

Ligand and Target Preparation

-

Ligand Preparation:

-

The 2D structure of this compound is sketched using chemical drawing software (e.g., ChemDraw) and saved in a standard format (e.g., SDF or MOL2).

-

The 3D structure is generated and energy-minimized using a molecular modeling program (e.g., Avogadro, UCSF Chimera). The MMFF94 force field is commonly used for this purpose.

-

Proper protonation states at physiological pH (7.4) are assigned.

-

-

Target Identification and Preparation:

-

Relevant protein targets are identified based on the known bioactivities of similar natural products or through literature review.

-

The 3D crystal structures of the target proteins are downloaded from the Protein Data Bank (PDB).

-

Protein structures are prepared by removing water molecules and co-ligands, adding hydrogen atoms, and assigning appropriate protonation states and charges using software like AutoDock Tools or the Protein Preparation Wizard in Schrödinger Suite.

-

ADMET Prediction

In silico ADMET properties are predicted using web-based servers or standalone software.[1][2]

-

Protocol using SwissADME:

-

The SMILES string or a 2D structure of this compound is submitted to the SwissADME web server.

-

The server calculates various physicochemical properties, pharmacokinetics (absorption, distribution, metabolism, excretion), drug-likeness, and medicinal chemistry friendliness.

-

The results are downloaded and tabulated.

-

-

Protocol using pkCSM:

-

The structure of this compound is submitted to the pkCSM server.

-

The platform predicts a wide range of ADMET properties, including toxicity endpoints like AMES mutagenicity and hERG inhibition.

-

The predicted values are collected and analyzed.

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[3][4]

-

Grid Generation:

-

The prepared target protein structure is loaded into the docking software (e.g., AutoDock Vina).

-

A grid box is defined around the active site of the protein to encompass the binding pocket. The dimensions and center of the grid are specified.

-

-

Docking Simulation:

-

The prepared this compound structure is set as the ligand.

-

The docking simulation is performed, allowing the ligand to flexibly explore conformations within the defined grid box.

-

The software calculates the binding affinity for different poses and ranks them.

-

-

Analysis of Results:

-

The resulting docked poses are visualized and analyzed to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the target protein.

-

The binding affinities are recorded and compared.

-

References

- 1. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Experimental, molecular docking and molecular dynamic studies of natural products targeting overexpressed receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility of Vanicoside E in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanicoside E, a phenylpropanoid glycoside with potential antioxidant and antitumor properties, presents a significant challenge for formulation and in vitro/in vivo studies due to the limited availability of public data on its solubility. This technical guide provides a comprehensive overview of the expected solubility of this compound in various organic solvents, based on its chemical class and data from structurally similar compounds, namely Vanicoside A. This document offers detailed experimental protocols for the solubilization and determination of solubility for vanicosides and related natural products. Furthermore, a representative signaling pathway potentially modulated by this compound is visualized to provide context for its biological activity.

Introduction to this compound

This compound is a complex phenylpropanoid glycoside with the chemical formula C₅₃H₅₂O₂₂ and a molecular weight of 1040.97 g/mol . Its CAS number is 208707-91-9[1]. As a member of the vanicoside family, which includes the better-studied Vanicoside A and Vanicoside B, it is expected to exhibit similar biological activities. Research indicates that this compound possesses antioxidant and antitumor properties and acts as an inhibitor of L-Tyrosine and L-DOPA[1]. The structurally related Vanicoside A and B are known inhibitors of Protein Kinase C (PKC), a key enzyme in cancer-related signaling pathways[2].

The effective use of this compound in research and development is contingent on a thorough understanding of its solubility in various solvents to enable appropriate formulation for biological assays and potential therapeutic applications.

Predicted and Known Solubility of Vanicosides

Phenylpropanoid glycosides are generally characterized by a large, complex structure with multiple polar functional groups, including hydroxyls and glycosidic linkages. This chemical nature dictates their solubility profile. They tend to be more soluble in polar solvents and less soluble in non-polar solvents.

A commercial supplier of Vanicoside A provides valuable solubility information that can serve as a strong proxy for this compound. Vanicoside A is reported to be highly soluble in dimethyl sulfoxide (DMSO)[2]. The following table summarizes the available quantitative solubility data for Vanicoside A.

| Solvent/System | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (100.11 mM) | Ultrasonic assistance may be required. The hygroscopic nature of DMSO can impact solubility; using newly opened DMSO is recommended[2]. |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.50 mM) | This formulation yields a clear solution and is suitable for in vivo studies. The saturation point is not specified[2]. |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.50 mM) | This formulation also produces a clear solution for in vivo applications, with an unknown saturation point[2]. |

Given the structural similarities, it is highly probable that this compound exhibits a comparable solubility profile, with good solubility in DMSO and likely in other polar aprotic solvents such as dimethylformamide (DMF). Its solubility in alcohols like methanol and ethanol is expected to be moderate, while it is predicted to have poor solubility in non-polar solvents like hexane and toluene.

Experimental Protocols

Protocol for Solubilization of Vanicosides for Biological Assays (Adapted from Vanicoside A data)

This protocol is based on the successful solubilization of Vanicoside A for research purposes and can be adapted for this compound[2].

3.1.1. Preparation of a High-Concentration Stock Solution for In Vitro Use:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add pure, newly opened DMSO to achieve the target concentration (e.g., 100 mg/mL).

-

If the compound does not dissolve readily, sonicate the solution in a water bath until it becomes clear.

-

Store the stock solution at -20°C or -80°C for long-term stability. For working solutions, it is advisable to prepare fresh dilutions.

3.1.2. Preparation of a Formulation for In Vivo Use:

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

In a sterile container, add the required volume of the DMSO stock solution.

-

Add PEG300 (4 times the volume of the DMSO stock) and mix thoroughly.

-

Add Tween-80 (0.5 times the volume of the DMSO stock) and mix until a homogenous solution is formed.

-

Add saline (4.5 times the volume of the DMSO stock) to reach the final desired volume and concentration.

-

If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution[2].

General Protocol for Determining Thermodynamic Solubility

This protocol outlines a general method for determining the thermodynamic solubility of a compound like this compound in a specific solvent.

-

Materials: this compound, selected organic solvent, analytical balance, small vials with screw caps, constant temperature shaker/incubator, centrifugation system, and a suitable analytical instrument (e.g., HPLC-UV, LC-MS).

-

Procedure: a. Add an excess amount of this compound powder to a vial. b. Add a known volume of the selected organic solvent to the vial. c. Tightly cap the vial and place it in a shaker/incubator set to a constant temperature (e.g., 25°C). d. Shake the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. e. After the incubation period, centrifuge the suspension at high speed to pellet the undissolved solid. f. Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. g. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method. h. Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method and a calibration curve. i. Calculate the original concentration in the saturated solution to determine the solubility.

Visualization of a Relevant Signaling Pathway

Given that Vanicoside A and B are inhibitors of Protein Kinase C (PKC), and that PKC is a critical node in cancer signaling, the following diagram illustrates a simplified PKC signaling pathway in the context of cancer cell proliferation and survival. This pathway is a likely target for the antitumor activity of this compound.

Caption: Simplified PKC signaling pathway in cancer.

Conclusion

While specific quantitative solubility data for this compound remains to be published, a strong inference of its solubility profile can be drawn from its chemical class and the available data for the closely related Vanicoside A. It is expected to be soluble in polar aprotic solvents like DMSO, making this a suitable starting point for the preparation of stock solutions for research. The provided experimental protocols offer practical guidance for the solubilization and determination of solubility of this compound. The visualization of the PKC signaling pathway provides a conceptual framework for understanding the potential mechanism of its antitumor activity. Further empirical studies are necessary to definitively establish the solubility of this compound in a broader range of organic solvents.

References

Stability of Vanicoside E Under Various Storage Conditions: A Technical Guide

Disclaimer: As of the latest literature review, specific stability studies on Vanicoside E are not publicly available. This guide provides a comprehensive framework based on the chemical properties of the Vanicoside class of compounds and established principles of pharmaceutical stability testing. The protocols and potential degradation pathways outlined herein are intended to serve as a robust starting point for researchers and drug development professionals.

Introduction

This compound belongs to a class of phenylpropanoid glycosides isolated from Polygonum species.[1][2] Like its analogues, Vanicosides A and B, it is presumed to be an ester of sucrose with hydroxycinnamic acids.[3][4][5] The presence of multiple ester and glycosidic linkages in the presumed core structure of this compound suggests potential susceptibility to degradation under various environmental conditions. Understanding the stability of this compound is critical for the development of viable pharmaceutical formulations, defining appropriate storage conditions, and ensuring its therapeutic efficacy and safety.

This technical guide outlines the predicted stability profile of this compound, provides detailed experimental protocols for forced degradation studies, and presents a framework for analyzing and interpreting stability data.

Predicted Stability Profile of this compound

Based on the general structure of related Vanicosides, which are complex esters, this compound is likely susceptible to degradation through several pathways. The most probable degradation route is hydrolysis of the ester and glycosidic bonds.

Key Predicted Instabilities:

-

Hydrolytic Degradation: Susceptible to both acid- and base-catalyzed hydrolysis. Alkaline conditions are expected to significantly accelerate the cleavage of ester linkages.

-

Thermal Degradation: Elevated temperatures will likely increase the rate of hydrolytic degradation and potentially other degradation pathways.

-

Oxidative Degradation: The phenolic moieties present in the hydroxycinnamic acid portions of the molecule could be susceptible to oxidation.

-

Photodegradation: Extended exposure to light, particularly UV radiation, may induce degradation, a common characteristic of compounds with phenolic groups and conjugated double bonds.

Quantitative Data on this compound Stability

As no specific experimental data for this compound is available, the following tables are presented as templates for researchers to populate with their own experimental findings. These tables are designed for clarity and easy comparison of stability under different stress conditions.

Table 1: Stability of this compound in Aqueous Solutions at Various pH Values

| pH | Temperature (°C) | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation | Appearance of Solution |

| 2.0 | 60 | 24 | ||||

| 4.5 | 60 | 24 | ||||

| 7.0 | 60 | 24 | ||||

| 9.0 | 60 | 24 | ||||

| 12.0 | 60 | 24 |

Table 2: Thermal Stability of this compound in Solid State

| Temperature (°C) | Relative Humidity (%) | Time (days) | Initial Purity (%) | Final Purity (%) | % Degradation | Physical Appearance |

| 40 | 75 | 30 | ||||

| 50 | 75 | 30 | ||||

| 60 | 75 | 30 | ||||

| 80 | 75 | 15 |

Table 3: Photostability of this compound in Solid State and Solution

| Condition | Light Source (Intensity) | Time (hours) | Initial Purity/Concentration | Final Purity/Concentration | % Degradation | Observations |

| Solid State | ICH Option 2 (Xenon Lamp) | 24 | ||||

| Solution (Methanol) | ICH Option 2 (Xenon Lamp) | 24 | ||||

| Solid State (Dark Control) | N/A | 24 | ||||

| Solution (Dark Control) | N/A | 24 |

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound.

Stability-Indicating Analytical Method

A validated stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.

-

Instrumentation: HPLC with a UV-Vis or PDA detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Based on the UV spectrum of this compound (likely in the range of 280-330 nm).

-

Column Temperature: 30 °C.

-

Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

-

Acidic Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60 °C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.

-

Basic Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at room temperature and analyze at short time intervals (e.g., 0, 1, 2, 4 hours) due to expected rapid degradation. Neutralize samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

-

Neutral Hydrolysis: Dissolve this compound in purified water to a final concentration of 1 mg/mL. Incubate at 60 °C for 24 hours. Withdraw samples at appropriate time points and analyze by HPLC.

-

Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.

-

Incubate at room temperature for 24 hours in the dark.

-

Withdraw samples at appropriate time points and analyze by HPLC.

-

Place a known amount of solid this compound in a stability chamber at 80 °C with 75% relative humidity for 15 days.

-

Withdraw samples at regular intervals.

-

Prepare solutions of the stressed solid samples and analyze by HPLC to determine the remaining purity.

-

Expose solid this compound and a 1 mg/mL solution in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

-

A parallel set of samples should be kept in the dark as a control.

-

Analyze the samples by HPLC.

Visualizations

Predicted Degradation Pathway of this compound

Caption: Predicted hydrolytic degradation pathway of this compound.

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for conducting and analyzing forced degradation studies.

References

- 1. Vanicosides C-F, new phenylpropanoid glycosides from Polygonum pensylvanicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Vanicosides A and B, protein kinase C inhibitors from Polygonum pensylvanicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

A Technical Deep Dive into Phenylpropanoid Sucrose Esters Analogous to Vanicoside E: A Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpropanoid sucrose esters (PSEs) represent a diverse class of natural products exhibiting a wide array of promising biological activities. These compounds, characterized by a sucrose core esterified with one or more phenylpropanoid moieties, have garnered significant attention in the scientific community for their potential as therapeutic agents. Vanicoside E, a notable member of this family, and its analogs are of particular interest due to their reported pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties. This technical guide provides a comprehensive literature review of PSEs structurally and functionally similar to this compound, with a focus on quantitative biological data, detailed experimental methodologies, and the elucidation of relevant signaling pathways.

Chemical Structures of this compound and Related Compounds

This compound belongs to a larger family of vanicosides, which are primarily isolated from plants of the Polygonum genus. The core structure consists of a sucrose molecule (a disaccharide of glucose and fructose) where hydroxyl groups are esterified with phenylpropanoid acids such as p-coumaric acid, ferulic acid, and caffeic acid. The specific type, number, and position of these acyl groups on the sucrose backbone give rise to the vast structural diversity observed in this class of compounds.

For example, Vanicoside A and Vanicoside B are closely related to this compound, differing in the nature and placement of the acyl and acetyl groups on the sucrose core.[1][2][3] Other similar compounds include hidropiperosides and lapathosides, also isolated from Polygonum species.[4][5] A recently discovered group of PSEs, the phanerosides, were isolated from Phanera championii and exhibit significant structural analogy.[6]

Quantitative Biological Activity

A critical aspect of drug development is the quantitative assessment of a compound's potency. This section summarizes the reported biological activities of this compound and its analogs in a tabular format for easy comparison.

| Compound/Extract | Biological Activity | Assay | Test System | IC50 / MIC | Reference(s) |

| Antioxidant Activity | |||||

| Hidropiperoside B | DPPH radical scavenging | In vitro | 23.4 µg/mL | [7] | |

| Vanicoside A | DPPH radical scavenging | In vitro | 26.7 µg/mL | [7] | |

| Phaneroside E | DPPH radical scavenging | In vitro | 43.9 µM | [4] | |

| Phaneroside O | DPPH radical scavenging | In vitro | 43.8 µM | [4] | |

| Phaneroside Q | DPPH radical scavenging | In vitro | 34.9 µM | [4] | |

| Phaneroside X | DPPH radical scavenging | In vitro | 39.4 µM | [4] | |

| Anti-inflammatory Activity | |||||

| Phaneroside F | NO production inhibition | LPS-induced BV-2 microglial cells | 6.7 µM | [4] | |

| Phaneroside U | NO production inhibition | LPS-induced BV-2 microglial cells | 5.2 µM | [4] | |

| Vanicoside A | Protein Kinase C (PKC) inhibition | In vitro | 44 µg/mL | [8] | |

| Vanicoside B | Protein Kinase C (PKC) inhibition | In vitro | 31 µg/mL | [8] | |

| α-Glucosidase Inhibitory Activity | |||||

| Generic PSEs | α-Glucosidase inhibition | In vitro | Varies | [9] | |

| Antimicrobial Activity | |||||

| 6-O-methacryloyl sucrose | Antibacterial | S. aureus, B. cereus, M. flavus, L. monocytogenes | MIC: 0.24 - 1.40 µM | [10] | |

| 1′,2,3,3′,4,4′,6′-hepta-O-acetyl-6-O-methacryloyl sucrose | Antibacterial | S. aureus, B. cereus, M. flavus, L. monocytogenes | MIC: 0.24 - 1.40 µM | [10] | |

| 1′,2,3,3′,4,4′,6′-hepta-O-acetyl-6-O-methacryloyl sucrose | Antifungal | A. versicolor, A. ochraceus, T. viride, P. ochrochloron | MIC: 0.28 - 1.10 µM | [10] | |

| Sucrose palmitoleate (C16:1) | Antifungal | C. albicans, A. fumigatus | MIC: 16 µg/mL | [1] | |

| Sucrose oleate (C18:1) | Antifungal | C. albicans, A. fumigatus | MIC: 16 µg/mL | [1] | |

| Cytotoxic Activity | |||||

| Vanicoside A | Cytotoxicity | Amelanotic C32 melanoma cells | Viability reduction to 55% at 5.0 µM after 72h | [8] | |

| Vanicoside B | Cytotoxicity | Amelanotic C32 melanoma cells | Less potent than Vanicoside A | [8] |

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental for scientific advancement. This section outlines the key protocols used to evaluate the biological activities of phenylpropanoid sucrose esters.

Antioxidant Activity: DPPH Radical Scavenging Assay

The 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay is a common and reliable method to determine the free radical scavenging activity of compounds.

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.

-

Reaction Mixture: A defined volume of the test compound solution (at various concentrations) is mixed with the DPPH solution. A control containing the solvent instead of the test compound is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

IC50 Determination: The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.

α-Glucosidase Inhibitory Assay

This assay is used to screen for compounds that can inhibit the α-glucosidase enzyme, a key target in the management of type 2 diabetes.

-

Enzyme and Substrate Preparation: A solution of α-glucosidase from a source such as Saccharomyces cerevisiae is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.

-

Reaction Mixture: The test compound (at various concentrations) is pre-incubated with the α-glucosidase solution for a short period (e.g., 10 minutes) at 37°C.

-

Initiation of Reaction: The reaction is initiated by adding the pNPG solution to the mixture.

-

Incubation: The reaction mixture is incubated at 37°C for a defined time (e.g., 20 minutes).

-

Termination of Reaction: The reaction is stopped by adding a solution of sodium carbonate (Na2CO3).

-

Absorbance Measurement: The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.

-

Calculation of Inhibition: The percentage of α-glucosidase inhibition is calculated, and the IC50 value is determined.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the MIC of a compound against various microorganisms.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable growth medium.

-

Serial Dilution: The test compound is serially diluted in the growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by using a colorimetric indicator like resazurin.

Signaling Pathway Analysis

Understanding the molecular mechanisms by which phenylpropanoid sucrose esters exert their biological effects is crucial for their development as therapeutic agents. While the specific signaling pathways for this compound are not yet fully elucidated, studies on its close analogs, Vanicosides A and B, provide valuable insights, particularly regarding their anti-inflammatory and cytotoxic activities.

Inhibition of the MAPK Signaling Pathway

Research suggests that the cytotoxic effects of Vanicosides A and B against melanoma cells may be mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[8] The MAPK pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of many cancers. Vanicosides A and B have been shown to inhibit Protein Kinase C (PKC), an upstream activator of the MAPK cascade.[8]

Caption: Putative inhibition of the MAPK signaling pathway by Vanicoside analogs.

Experimental Workflow for Isolation and Identification

The discovery and characterization of novel phenylpropanoid sucrose esters involve a systematic experimental workflow, from plant material collection to structure elucidation.

Caption: General workflow for the isolation and identification of phenylpropanoid sucrose esters.

Synthesis of this compound Analogs

The total synthesis of complex natural products like this compound and its analogs is a challenging endeavor due to the multifunctional nature of the sucrose core. However, synthetic efforts are crucial for generating sufficient quantities for extensive biological evaluation and for creating novel analogs with improved therapeutic properties.

Recent strategies have focused on the use of protecting groups to selectively acylate the hydroxyl groups of sucrose. For instance, the use of diisopropylidene protection allows for the selective functionalization of the remaining free hydroxyls. The choice of protecting and deprotecting agents, along with optimized reaction conditions, is critical for achieving the desired substitution pattern.[9]

Conclusion and Future Directions

Phenylpropanoid sucrose esters similar to this compound represent a rich source of bioactive molecules with significant therapeutic potential. The available literature demonstrates their efficacy as antioxidant, anti-inflammatory, antimicrobial, and cytotoxic agents. This technical guide has summarized the key quantitative data, provided detailed experimental protocols, and offered insights into the potential molecular mechanisms of action.

Future research in this area should focus on:

-

Comprehensive Structure-Activity Relationship (SAR) Studies: Synthesizing a broader range of analogs to systematically probe the influence of the type, number, and position of acyl groups on biological activity.

-

Elucidation of Signaling Pathways: In-depth studies to identify the specific molecular targets and signaling cascades modulated by this compound and its analogs.

-

In Vivo Efficacy and Safety Profiling: Moving beyond in vitro studies to evaluate the therapeutic potential and toxicological profiles of promising candidates in animal models.

-

Development of Efficient Synthetic Routes: Optimizing synthetic strategies to enable the large-scale production of lead compounds for preclinical and clinical development.

By addressing these key areas, the full therapeutic potential of this fascinating class of natural products can be unlocked for the benefit of human health.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phanerosides A-X, Phenylpropanoid Esters of Sucrose from the Rattans of Phanera championii Benth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phanerosides A–X, Phenylpropanoid Esters of Sucrose from the Rattans of Phanera championii Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New phenylpropanoid esters of sucrose from Polygonum hydropiper and their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol for the Detection of Vanicoside E using Liquid Chromatography-Mass Spectrometry (LC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the detection and potential quantification of Vanicoside E in various sample matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound, a complex phenylpropanoid sucrose ester, requires a robust and sensitive analytical method for its characterization and evaluation in drug development and research. The described methodology is based on established principles for the analysis of structurally related compounds, such as other vanicosides and flavonoid glycosides. This protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection parameters.

Introduction

This compound is a naturally occurring phenylpropanoid glycoside with potential biological activities that are of interest to the pharmaceutical and nutraceutical industries. Accurate and sensitive detection methods are crucial for pharmacokinetic studies, quality control of natural product extracts, and mechanism of action investigations. LC-MS offers the high sensitivity and selectivity required for the analysis of such complex molecules in intricate biological and botanical matrices. This application note details a reliable LC-MS method that can be adapted and optimized for specific research needs.

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental for method development.

| Property | Value |

| Molecular Formula | C₅₃H₅₂O₂₂ |

| Molecular Weight | 1040.97 g/mol |

| Chemical Class | Phenylpropanoid Sucrose Ester |

| Structure | Complex glycoside with multiple aromatic moieties |

Experimental Workflow

The overall experimental workflow for the LC-MS analysis of this compound is depicted below. This process includes sample preparation, LC separation, MS detection, and data analysis.

Caption: Experimental workflow for this compound LC-MS analysis.

Detailed Experimental Protocol

This protocol provides a starting point for the analysis of this compound. Optimization of certain parameters may be necessary depending on the sample matrix and instrumentation.

Sample Preparation

The goal of sample preparation is to extract this compound from the sample matrix and remove interfering substances.

-

For Plant Material:

-

Homogenize 1 gram of dried and powdered plant material.

-

Extract with 10 mL of 80% methanol in an ultrasonic bath for 30 minutes at 40°C.

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Pool the supernatants and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 1 mL of the initial mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.

-

-

For Biological Fluids (e.g., Plasma):

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Filter through a 0.22 µm syringe filter.

-

Liquid Chromatography (LC) Parameters

A reversed-phase C18 column is recommended for the separation of this compound.

| Parameter | Recommended Condition |

| Column | C18, 2.1 mm x 100 mm, 1.8 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes, hold for 3 min, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Parameters

An electrospray ionization (ESI) source is suitable for the ionization of this compound. Both positive and negative ion modes should be evaluated, though negative mode is often preferred for phenolic compounds.

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120°C |

| Desolvation Gas | Nitrogen |

| Desolvation Temp. | 350°C |

| Scan Mode | Full Scan (m/z 100-1200) and Tandem MS (MS/MS) |

Tandem MS (MS/MS) Parameters for Quantification

For quantitative analysis, a triple quadrupole or Q-TOF mass spectrometer operating in Multiple Reaction Monitoring (MRM) or similar targeted mode is recommended. The precursor and product ions should be optimized by direct infusion of a this compound standard if available. Based on the fragmentation of similar vanicosides, the following transitions can be used as a starting point.

| Precursor Ion (m/z) [M-H]⁻ | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| 1039.96 | Predicted Fragment 1 | Predicted Fragment 2 | To be optimized |

Note: The exact m/z values for precursor and product ions should be determined empirically. The fragmentation of the sucrose core and the loss of the various phenylpropanoid moieties are expected.

Data Presentation and Analysis

Quantitative data should be summarized in a clear and structured format. Below is a template for presenting results from a calibration curve and sample analysis.

Table 1: Calibration Curve Data for this compound

| Concentration (ng/mL) | Peak Area |

| 1 | |

| 5 | |

| 10 | |

| 50 | |

| 100 | |

| 500 | |

| 1000 |

Table 2: Quantification of this compound in Samples